Phenol, 2,6-diisopropyl-4-ethyl-
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Overview
Description
Phenol, 2,6-diisopropyl-4-ethyl- is a substituted phenol compound known for its unique chemical properties and applications. This compound is characterized by the presence of two isopropyl groups and one ethyl group attached to the phenol ring, which significantly influences its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-diisopropyl-4-ethyl- typically involves the alkylation of phenol with isopropyl and ethyl groups. One common method includes reacting p-hydroxy benzoic acid with an alkylating agent in the presence of an aqueous mineral acid, followed by basification and subsequent washings . The resulting product is then decarboxylated in the presence of a high boiling solvent and sodium hydroxide as a catalyst at high temperature to yield the desired compound .
Industrial Production Methods
Industrial production of Phenol, 2,6-diisopropyl-4-ethyl- often involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, making the compound suitable for pharmaceutical and other applications .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-diisopropyl-4-ethyl- undergoes various chemical reactions, including:
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 2,6-diisopropyl-4-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: Employed in the manufacture of various industrial products, including resins and polymers.
Mechanism of Action
The mechanism of action of Phenol, 2,6-diisopropyl-4-ethyl- involves its interaction with free radicals to form phenoxyl radicals, which contribute to its antioxidant properties . In medical applications, it acts on the GABA-A receptor, enhancing its activity and leading to sedative and hypnotic effects .
Comparison with Similar Compounds
Phenol, 2,6-diisopropyl-4-ethyl- can be compared with other similar compounds such as:
2,6-Diisopropylphenol:
2,4-Diisopropylphenol: An isomeric form of Propofol, known for its antioxidant properties.
4-Hexylresorcinol: A phenolic compound used as an antiseptic and in mouthwashes.
The uniqueness of Phenol, 2,6-diisopropyl-4-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
74926-86-6 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-ethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-6-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3 |
InChI Key |
YRCCZBQVHILNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)C)O)C(C)C |
Origin of Product |
United States |
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